molecular formula C6H9NO2 B009921 (3,5-Dimethyl-4-isoxazolyl)methanol CAS No. 19788-36-4

(3,5-Dimethyl-4-isoxazolyl)methanol

Cat. No. B009921
CAS RN: 19788-36-4
M. Wt: 127.14 g/mol
InChI Key: JISPGFYJPXGNBY-UHFFFAOYSA-N
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Description

"(3,5-Dimethyl-4-isoxazolyl)methanol" is an organic compound belonging to the class of isoxazoles, which are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. This compound, like other isoxazoles, is of interest in organic synthesis and chemical research due to its diverse chemical reactivity and potential application in developing pharmacologically active molecules.

Synthesis Analysis

The synthesis of related isoxazole derivatives often involves reactions under specific conditions that allow for the formation of the isoxazole ring. For example, the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with acetyl acetone via Knoevenagel/Michael/aldol reactions in a sequential manner has been used to synthesize 4-indazolyl-1,3,4-trisubstituted pyrazole and isoxazoleyl derivatives (Hote & Lokhande, 2014).

Molecular Structure Analysis

The molecular structure of compounds related to "(3,5-Dimethyl-4-isoxazolyl)methanol" has been elucidated using techniques such as X-ray diffraction, revealing detailed information about their crystalline form and geometry. For instance, studies on similar compounds have shown that they can crystallize in different space groups, with specific unit cell parameters indicating the arrangement of molecules in the solid state (Rajalakshmi et al., 2012).

Scientific Research Applications

  • Chemical Synthesis

    • Application : “(3,5-Dimethyl-4-isoxazolyl)methanol” is used in chemical synthesis . It’s a part of a collection of unique chemicals provided for early discovery researchers .
    • Method of Application : The specific methods of application or experimental procedures are not provided .
    • Results or Outcomes : The outcomes of the use of this compound in chemical synthesis are not specified .
  • Drug Discovery

    • Application : Isoxazole, a five-membered heterocyclic moiety found in many commercially available drugs, is significant in the field of drug discovery . “(3,5-Dimethyl-4-isoxazolyl)methanol” being an isoxazole derivative, might have potential applications in this field .
    • Method of Application : The specific methods of application or experimental procedures are not provided .
    • Results or Outcomes : The outcomes of the use of this compound in drug discovery are not specified .
  • Pharmaceutical Research

    • Application : Isoxazole derivatives, such as “(3,5-Dimethyl-4-isoxazolyl)methanol”, have been found to exhibit significant biological interests . They are used in the synthesis of various pharmaceutical compounds .
    • Method of Application : The specific methods of application or experimental procedures are not provided .
    • Results or Outcomes : The outcomes of the use of this compound in pharmaceutical research are not specified .
  • Molecular Simulation

    • Application : “(3,5-Dimethyl-4-isoxazolyl)methanol” could potentially be used in molecular simulations . Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .
    • Method of Application : The specific methods of application or experimental procedures are not provided .
    • Results or Outcomes : The outcomes of the use of this compound in molecular simulations are not specified .
  • Material Science

    • Application : Isoxazole derivatives can be used in the development of new materials . As “(3,5-Dimethyl-4-isoxazolyl)methanol” is an isoxazole derivative, it might have potential applications in material science .
    • Method of Application : The specific methods of application or experimental procedures are not provided .
    • Results or Outcomes : The outcomes of the use of this compound in material science are not specified .
  • Biochemical Research

    • Application : Isoxazole derivatives have been used in biochemical research due to their significant biological interests . “(3,5-Dimethyl-4-isoxazolyl)methanol”, being an isoxazole derivative, might have potential applications in this field .
    • Method of Application : The specific methods of application or experimental procedures are not provided .
    • Results or Outcomes : The outcomes of the use of this compound in biochemical research are not specified .

Safety And Hazards

  • Precautionary Statements : Handle with care. Use appropriate protective equipment .

properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-4-6(3-8)5(2)9-7-4/h8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISPGFYJPXGNBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80302519
Record name (3,5-Dimethyl-4-isoxazolyl)methanol
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Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dimethyl-4-isoxazolyl)methanol

CAS RN

19788-36-4
Record name 3,5-Dimethyl-4-isoxazolemethanol
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Record name (3,5-Dimethyl-4-isoxazolyl)methanol
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Record name 3,5-Dimethyl-4-(hydroxymethyl)isoxazole
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Synthesis routes and methods I

Procedure details

To a suspension of 23.53 g of lithium aluminum hydride in 600 ml of ether was added dropwise 64 g of 4-carbethoxy-3,5-dimethylisoxazole in 100 ml of ether at a rate so that gentle reflux occurred. The addition was complete in about two hours, and the mixture was stirred overnight under nitrogen. A saturated solution of sodium sulfate was added dropwise under nitrogen until the excess lithium aluminum hydride was decomposed. The resulting suspension was filtered and the filtrate concentrated to an oil which was distilled to give 36.4 g of 3,5-dimethyl-4-hydroxymethylisoxazole, b.p. 130°-140° C. (0.1 mm).
Quantity
23.53 g
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600 mL
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64 g
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100 mL
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Synthesis routes and methods II

Procedure details

A suspension of 100 g. (2.63 moles) of lithium aluminum hydride in 2.5 liters of anhydrous ether was stirred under nitrogen as a solution of 272 g. (1.61 mole) of the 4-carboethoxy-3,5-dimethylisoxazole prepared in Example 1 above in 400 ml. of anhydrous ether was added at such a rate as to maintain a gentle reflux. The suspension was stirred at room temperature under nitrogen overnight, during which time an extremely gummy green-gray mass formed in the bottom of the flask. The mixture was cooled in an ice bath and hydrolyzed with saturated aqueous sodium sulfate solution. Anhydrous sodium sulfate was added to dry the ether solution. The salts were removed by filtration and washed carefully with ether and chloroform. Solvent removal from the filtrates, finally at 50°/0.1 mm., gave a white crystalline mass. This was triturated with hot ether and then cooled. Filtration gave 3,5-dimethyl-4-hydroxymethyl-isoxazole as white prisms, m.p. 76.5°-77.5°. Concentration of the mother liquors gave a second crop of prisms, m.p. 76.5°-78°.
Quantity
2.63 mol
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2.5 L
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1.61 mol
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Synthesis routes and methods III

Procedure details

To a 0° C. solution of 3,5-dimethyl-1,2-oxazole-4-carbaldehyde (1.0 g, 8.0 mmol) in anhydrous methanol (60 mL) was added sodium borohydride (450 mg, 12.0 mmol). The reaction mixture was stirred at room temperature overnight. Water (50 mL) was added and methanol was evaporated. The resultant mixture was extracted with EtOAc (1×50 mL) and CH2Cl2 (3×50 mL). The organic extracts were combined, dried over MgSO4, filtered, evaporated, and dried in vacuo, affording (3,5-dimethyl-1,2-oxazol-4-yl)methanol (805 mg, 79% yield). The product was used without further purification.
Quantity
1 g
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450 mg
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60 mL
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50 mL
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,5-Dimethyl-4-isoxazolyl)methanol
Reactant of Route 2
(3,5-Dimethyl-4-isoxazolyl)methanol
Reactant of Route 3
(3,5-Dimethyl-4-isoxazolyl)methanol
Reactant of Route 4
(3,5-Dimethyl-4-isoxazolyl)methanol
Reactant of Route 5
(3,5-Dimethyl-4-isoxazolyl)methanol
Reactant of Route 6
Reactant of Route 6
(3,5-Dimethyl-4-isoxazolyl)methanol

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